Salirasib
Overview
Description
Salirasib is an oral RAS inhibitor that competitively blocks the membrane association of RAS proteins . It has been used as a farnesyltransferase inhibitor . Salirasib has shown promise as a cancer drug candidate, interfering with the post-translational modification of Ras .
Synthesis Analysis
The synthesis of Salirasib involves the preparation of S-substituted derivatives of thiosalicylic acid by introducing 1,2,3-triazole as a diversity entry point or by direct alkylation of the thiol .
Molecular Structure Analysis
Salirasib, also known as Farnesylthiosalicylic acid (FTS), is a synthetic small molecule that can block all forms of Ras . It has the empirical formula C22H30O2S .
Chemical Reactions Analysis
Salirasib was administered orally twice daily at doses between 100 and 1000 mg on days 1 to 21 of a 28-day cycle in a clinical trial . The pharmacokinetics was evaluated on days 1 and 21 .
Physical And Chemical Properties Analysis
Salirasib is a white to beige powder that is soluble in DMSO at 20 mg/mL . It has a molecular weight of 358.54 .
Scientific Research Applications
Metastatic Pancreatic Adenocarcinoma (PDA)
- Field : Oncology
- Application : Salirasib, in combination with gemcitabine, exhibits anti-tumor activity and biomarker modulation in preclinical models of metastatic pancreatic adenocarcinoma (PDA) .
- Method : Salirasib is administered orally, and its efficacy is evaluated in preclinical models .
- Results : The combination of Salirasib and gemcitabine has shown promising results in inhibiting the growth of PDA .
Non-Small-Cell Lung Carcinoma (NSCLC)
- Field : Oncology
- Application : Salirasib has been used in trials studying the treatment of Non-Small-Cell Lung Carcinoma .
- Method : Salirasib is given orally from days 1 to 28 of a 35-day cycle. The primary endpoint was the rate of non-progression at 10 weeks .
- Results : Of the previously treated patients, 30% had stable disease at 10 weeks. No patient had a radiographic partial response .
Relapsed/Refractory Solid Tumors
- Field : Oncology
- Application : Salirasib has been used in a phase I clinical trial to investigate its safety and pharmacokinetics in Japanese patients with relapsed/refractory solid tumors .
- Method : Salirasib was started at a dose of 100-mg twice-daily and escalated to a maximum of 1000-mg twice-daily from days 1 to 21 of a 28-day regimen .
- Results : Salirasib was safe and well tolerated in Japanese patients, and 800-mg twice-daily is recommended for phase II trials .
RAS-Driven Cancer
- Field : Oncology
- Application : Salirasib inhibits all RAS isoforms and inhibits the growth of RAS-driven cancer .
- Method : The exact method of application varies depending on the specific type of RAS-driven cancer .
- Results : Applications of salirasib have been tested in several clinical trials for cancers other than bladder cancer (BC), but it exhibited insufficient tumor suppressive effects in trials where salirasib was the single agent .
Advanced Biliary Tract Cancers and Ductal Adenocarcinoma
- Field : Oncology
- Application : Salirasib has been used in a phase I clinical trial of salirasib and gemcitabine combination therapy in chemotherapy-naïve patients with advanced biliary tract cancers and ductal adenocarcinoma .
- Method : The exact method of application is not specified in the available data .
- Results : The results of this trial are not specified in the available data .
Pancreatic Ductal Adenocarcinoma (PDAC)
- Field : Oncology
- Application : Salirasib, also known as farnesyl thiosalicylic acid (FTS), is a RAS inhibitor that selectively dislodges active RAS proteins from the cell membrane, inhibiting downstream signaling. It has demonstrated limited therapeutic efficacy in PDAC patients despite being well tolerated .
- Method : The exact method of application varies depending on the specific type of PDAC .
- Results : In murine and human PDAC cells, FTS induced unfolded protein response (UPR), which was further augmented upon treatment with a chemical inhibitor of ERAD, Eeyarestatin I (EerI). Combined treatment with FTS and EerI significantly upregulated the expression of UPR marker genes and induced apoptosis in pancreatic cancer cells .
Relapsed/Refractory Solid Tumors
- Field : Oncology
- Application : Salirasib has been used in a phase I clinical trial to investigate its safety and pharmacokinetics in Japanese patients with relapsed/refractory solid tumors .
- Method : Salirasib was started at a dose of 100-mg twice-daily and escalated to a maximum of 1000-mg twice-daily from days 1 to 21 of a 28-day regimen .
- Results : Salirasib was safe and well tolerated in Japanese patients, and 800-mg twice-daily is recommended for phase II trials .
Lung Cancer
- Field : Oncology
- Application : Salirasib is a potent therapeutic for lung cancer .
- Method : The exact method of application is not specified in the available data .
- Results : The results of this trial are not specified in the available data .
Endoplasmic Reticulum-Associated Protein Degradation (ERAD) Pathway
- Field : Oncology
- Application : Salirasib, also known as farnesyl thiosalicylic acid (FTS), is a RAS inhibitor that selectively dislodges active RAS proteins from the cell membrane, inhibiting downstream signaling. FTS has demonstrated limited therapeutic efficacy in PDAC patients despite being well tolerated .
- Method : To improve the efficacy of FTS in PDAC, a genome-wide CRISPR synthetic lethality screen was performed to identify genetic targets that synergize with FTS treatment. Among the top candidates, multiple genes in the endoplasmic reticulum-associated protein degradation (ERAD) pathway were identified .
- Results : In murine and human PDAC cells, FTS induced unfolded protein response (UPR), which was further augmented upon treatment with a chemical inhibitor of ERAD, Eeyarestatin I (EerI). Combined treatment with FTS and EerI significantly upregulated the expression of UPR marker genes and induced apoptosis in pancreatic cancer cells .
Isoprenylcysteine Carboxymethyl Transferase Inhibition
- Field : Biochemistry
- Application : Salirasib, or farnesylthiosalicylic acid (FTS), is a salicylic acid derivative with demonstrated antineoplastic activity. While designed as a competitor of the substrate S-farnesyl cysteine on Ras, it is a potent competitive inhibitor of isoprenylcysteine carboxymethyl transferase .
- Method : The exact method of application is not specified in the available data .
- Results : The results of this trial are not specified in the available data .
Safety And Hazards
Future Directions
Salirasib is currently undergoing trials in patients with pancreatic cancer and with non-small cell lung cancer, with or without identified K-Ras mutations . The remarkably long progression-free period observed in a clinical trial warrants further investigation . There are also ongoing efforts to develop RAS-inhibitory molecules .
properties
IUPAC Name |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUILNKCFCLNXOK-CFBAGHHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025654 | |
Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salirasib | |
CAS RN |
162520-00-5 | |
Record name | Farnesylthiosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162520-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salirasib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162520005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salirasib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12681 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salirasib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALIRASIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZH0OM550M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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